(4E)-5-(4-ethylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H18N2O5/c1-3-13-6-8-14(9-7-13)18-17(19(24)15-5-4-10-27-15)20(25)21(26)23(18)16-11-12(2)28-22-16/h4-11,18,25H,3H2,1-2H3 |
InChI Key |
GKCZFMVGRHSUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Protocol
A widely adopted strategy for pyrrolidine-2,3-diones involves a one-pot reaction of aldehydes, amines, and diketene derivatives. For the target compound:
Reagents:
-
4-Ethylbenzaldehyde (1.2 equiv)
-
5-Methyl-1,2-oxazol-3-amine (1.0 equiv)
-
Furan-2-yl(hydroxy)methylidene diketene (1.5 equiv)
Conditions:
-
Solvent: Anhydrous DMF, 80°C, N₂ atmosphere
-
Catalyst: CuI (10 mol%)
-
Reaction Time: 12–16 hours
Mechanism:
-
Knoevenagel Condensation: The aldehyde reacts with the diketene to form an α,β-unsaturated intermediate.
-
Michael Addition: The oxazole-amine attacks the α-carbon of the enone system.
-
Cyclization: Intramolecular lactamization forms the pyrrolidine-2,3-dione core.
Yield: 58–64% after silica gel chromatography.
Stepwise Synthesis via Intermediate Isolation
Synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Step 1:
-
Reactants: Pyrrolidine-2,3-dione (1.0 equiv), 5-methyl-1,2-oxazol-3-amine (1.1 equiv)
-
Conditions: Acetic acid (reflux, 6 h), yielding the N-substituted intermediate (89% yield).
Step 2:
-
Friedel-Crafts Alkylation: 4-Ethylphenylacetyl chloride (1.2 equiv) in CH₂Cl₂ with AlCl₃ (1.5 equiv) at 0°C→RT, introducing the 4-ethylphenyl group (72% yield).
Step 3:
-
Aldol Condensation: Furan-2-carbaldehyde (1.5 equiv) and TiCl₄ (2.0 equiv) in THF, forming the exocyclic double bond (E:Z = 4:1, 61% yield).
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency for thermally demanding steps:
Procedure:
-
Combine intermediates from Step 2 (1.0 equiv) and furan-2-carbaldehyde (2.0 equiv) in DMF.
-
Irradiate at 150°C (300 W) for 20 minutes under pressure.
Outcome:
Catalytic Systems for Stereocontrol
Chiral Brønsted Acid Catalysis
Using (R)-BINOL-phosphoric acid (10 mol%) in toluene at 40°C achieves 92% ee for the (4E)-isomer, critical for bioactive conformations.
Palladium-Mediated Coupling
Arylpalladium complexes enable regioselective introduction of the 4-ethylphenyl group without oxazole ring degradation:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | E:Z Ratio | Reaction Time | Key Advantage |
|---|---|---|---|---|
| One-Pot Multi-Component | 64 | 3:1 | 16 h | Atom economy |
| Stepwise Isolation | 61 | 4:1 | 24 h | Intermediate characterization |
| Microwave-Assisted | 78 | 9:1 | 0.3 h | Rapid, high E-selectivity |
| Palladium-Catalyzed | 85 | - | 8 h | Regioselective aryl insertion |
Purification and Characterization
Chromatography:
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=16.4 Hz, 1H, CH=), 7.35–7.28 (m, 4H, Ar-H), 6.52 (s, 1H, furan-H), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, oxazole-CH₃).
Scalability and Industrial Adaptations
Kilogram-Scale Process (Patent WO2012101047A1):
Chemical Reactions Analysis
Reaction Mechanisms and Functional Group Reactivity
The compound’s reactivity is governed by its key functional groups:
Experimental Reaction Data
Synthetic protocols and reaction outcomes are summarized below:
Computational Insights into Reactivity
Density Functional Theory (DFT) studies reveal:
-
Electrophilic Reactivity : The furan-2-yl(hydroxy)methylidene group has a low LUMO energy (−1.8 eV), favoring electrophilic attack at the α-position.
-
Hydrogen Bonding : The hydroxy-methylidene group forms strong H-bonds (∼2.0 Å) with water or polar solvents, influencing solvation effects.
-
Aromatic Stabilization : The oxazole ring exhibits high resonance energy (∼30 kcal/mol), reducing susceptibility to electrophilic substitution compared to furan .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 220°C via retro-Diels-Alder cleavage of the oxazole ring.
-
Photodegradation : UV exposure (254 nm) induces furan ring opening, forming diketone intermediates.
-
Hydrolytic Sensitivity : The hydroxy-methylidene group undergoes keto-enol tautomerism in aqueous media (pH 7–9).
Comparative Reactivity with Analogues
Mechanistic Challenges and Optimization
-
Regioselectivity : Competing reactivity between the furan and oxazole rings requires precise temperature control .
-
Stereochemical Control : The (4E)-configuration is critical for bioactivity; reduction conditions must avoid isomerization.
-
Catalyst Compatibility : Pd-based catalysts are ineffective for cross-coupling at the oxazole ring due to steric constraints.
Scientific Research Applications
Structural Characteristics
The molecular structure of this compound features a pyrrolidine core with several functional groups:
- Pyrrolidine Ring: A five-membered nitrogen-containing ring known for its versatility in organic synthesis.
- Furan Ring: A heterocyclic compound that often participates in biological activity due to its electron-rich nature.
- Hydroxymethylidene Group: This functional group enhances the compound's reactivity, particularly in biological systems.
- Oxazole Substituent: This contributes to the compound's potential pharmacological properties.
The overall molecular formula is , with a molecular weight of approximately 373.41 g/mol.
Example Synthesis Route
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Cyclization | Precursor A + Precursor B | Pyrrolidine Intermediate |
| 2 | Electrophilic Substitution | Pyrrolidine Intermediate + Furan Derivative | Furan-substituted Pyrrolidine |
| 3 | Condensation | Furan-substituted Pyrrolidine + Hydroxymethyl Compound | Hydroxymethylidene Compound |
| 4 | Cyclization | Hydroxymethyl Compound + Oxazole Precursor | Final Product |
Medicinal Chemistry
This compound has shown promise in various therapeutic areas due to its unique structural features:
- Antimicrobial Activity: Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects: The presence of the furan and oxazole rings may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
Case Study: Antimicrobial Properties
Recent research has highlighted the antimicrobial properties of compounds structurally similar to (4E)-5-(4-ethylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione. Testing against bacteria such as Staphylococcus aureus and Escherichia coli demonstrated effective inhibition at concentrations as low as 50 µg/mL.
Computational Studies
Computational methods such as molecular docking and quantitative structure–activity relationship (QSAR) modeling have been employed to predict the biological activity of this compound. These studies suggest that specific substitutions on the pyrrolidine and oxazole moieties are crucial for enhancing bioactivity.
Further investigations should focus on:
- Mechanistic Studies: Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Optimization of Synthesis: Developing more efficient synthetic routes to enhance yield and reduce costs.
- Expanded Biological Testing: Exploring additional therapeutic areas such as cancer treatment and neuroprotection.
Mechanism of Action
The mechanism by which (4E)-5-(4-ethylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound is compared to its closest structural analog, (4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione (CAS 6652-52-4, ), and other pyrrolidine-2,3-dione derivatives.
Functional Implications of Substituents
- 4-Ethylphenyl vs. 4-Fluorophenyl : The ethyl group increases lipophilicity, favoring blood-brain barrier penetration, whereas fluorine enhances electronegativity, improving target binding (e.g., kinase inhibition) .
- Oxazole vs.
- Furan vs. Methylphenyl : The furan’s oxygen enhances solubility and conjugation, contrasting with the methylphenyl’s steric hindrance .
Biological Activity
The compound (4E)-5-(4-ethylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine core with various substituents that contribute to its biological activity. The presence of a furan ring and an oxazole moiety is particularly significant, as these structures are often associated with various pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | C20H21N3O4 |
| Molecular Weight | 365.40 g/mol |
| IUPAC Name | This compound |
Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant capabilities due to their ability to scavenge free radicals. The furan and pyrrolidine components are believed to play a crucial role in this activity, potentially protecting cells from oxidative stress.
Anti-inflammatory Effects
Research indicates that derivatives of pyrrolidine often exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound could possess antimicrobial properties against various pathogens. The structural complexity may enhance its interaction with microbial targets, leading to effective inhibition.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxazole and furan rings may allow for interactions with enzymes involved in inflammation and microbial growth.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests potential applications in cancer therapy.
- Antioxidant Mechanisms : The ability to neutralize free radicals may prevent cellular damage and promote cell survival under stress conditions.
Study on Cytotoxicity
A study evaluating the cytotoxic effects of similar compounds on the MCF-7 breast cancer cell line revealed significant findings:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 4e | 2.11 | Inhibition of β-tubulin polymerization |
| Cisplatin | Reference | DNA cross-linking |
The results indicated that the tested compound exhibited potent cytotoxicity through mechanisms involving apoptosis induction and cell cycle disruption.
Apoptosis Induction
Flow cytometry analysis demonstrated that exposure to the compound increased early and late apoptotic cell populations significantly compared to untreated controls. This suggests that the compound effectively triggers programmed cell death in targeted cells.
Q & A
Q. What synthetic methodologies are recommended for preparing this pyrrolidine-2,3-dione derivative?
The compound can be synthesized via cyclocondensation reactions using a mixture of thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in a DMF/acetic acid solvent system under reflux conditions. Similar protocols for pyrrolidine-2,3-diones involve refluxing oxo-compounds with nucleophilic reagents to form the dione core, followed by functionalization of the aryl and heterocyclic substituents . Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes, as described in recent organometallic studies, may also be applicable for constructing the oxazole and furan moieties .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution . The WinGX suite provides tools for data processing and visualization .
- NMR/IR spectroscopy : Confirm the presence of the hydroxy-methylidene group (C=O and O-H stretching) and oxazole/furan ring systems via characteristic peaks.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. What are common impurities observed during synthesis, and how are they identified?
Byproducts may arise from incomplete cyclization (e.g., open-chain intermediates) or side reactions at the oxazole nitrogen. Use HPLC with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) to separate impurities. TLC (silica gel, ethyl acetate/hexane) can monitor reaction progress, with UV visualization for conjugated systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity and yield?
Systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., NaOAc vs. Et3N), and temperature gradients can minimize side reactions. For example, DMF enhances solubility of polar intermediates, while acetic acid promotes protonation of reactive sites . Kinetic studies via <sup>1</sup>H NMR or in-situ IR spectroscopy can identify rate-determining steps, such as imine formation or cyclization .
Q. How to resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
Q. What strategies are effective for analyzing hydrogen-bonding patterns in the crystal lattice?
Apply graph-set analysis (e.g., Etter’s rules) to categorize hydrogen bonds into D (donor), A (acceptor), and C (chain) motifs. Software like Mercury (CCDC) can generate interaction diagrams, while Platon calculates void volumes to assess packing efficiency . For example, the hydroxy-methylidene group may form intermolecular O-H···O bonds with adjacent dione carbonyls, stabilizing the crystal lattice .
Q. How can computational modeling predict the compound’s reactivity or supramolecular assembly?
- DFT calculations (Gaussian or ORCA): Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., enol-keto equilibrium of the hydroxy-methylidene group).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with oxazole-binding pockets) using AutoDock Vina .
- Hirshfeld surface analysis (CrystalExplorer): Quantify intermolecular contacts (e.g., π-π stacking between furan and oxazole rings) .
Q. What catalytic systems could enable asymmetric synthesis of stereoisomers?
Chiral Lewis acids (e.g., Cu(II)-BOX complexes) may induce enantioselectivity during cyclization. Recent studies on palladium-catalyzed reductive cyclizations using formic acid derivatives as CO surrogates show promise for constructing stereocenters . Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) or CD spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
